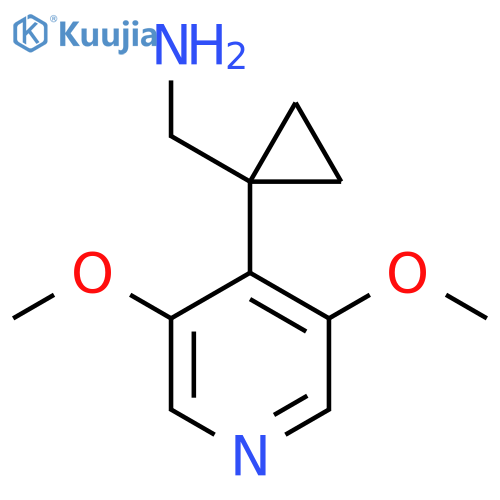

Cas no 2228509-78-0 (1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine)

1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine

- 2228509-78-0

- [1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine

- EN300-1825222

-

- インチ: 1S/C11H16N2O2/c1-14-8-5-13-6-9(15-2)10(8)11(7-12)3-4-11/h5-6H,3-4,7,12H2,1-2H3

- InChIKey: WIHQFTVSZRZARA-UHFFFAOYSA-N

- SMILES: O(C)C1C=NC=C(C=1C1(CN)CC1)OC

計算された属性

- 精确分子量: 208.121177757g/mol

- 同位素质量: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 207

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.4Ų

- XLogP3: 0.4

1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825222-5.0g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1825222-5g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1825222-0.05g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1825222-0.25g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1825222-0.1g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1825222-1.0g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1825222-2.5g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1825222-0.5g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1825222-10.0g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1825222-10g |

[1-(3,5-dimethoxypyridin-4-yl)cyclopropyl]methanamine |

2228509-78-0 | 10g |

$5467.0 | 2023-09-19 |

1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamineに関する追加情報

1-(3,5-Dimethoxypyridin-4-yl)cyclopropylmethanamine: A Comprehensive Overview

The compound 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine (CAS No. 2228509-78-0) is a structurally unique organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its intriguing chemical properties and its potential applications in drug design and advanced materials development. In this article, we delve into the structural features, synthesis methods, and recent research findings related to this compound.

1-(3,5-Dimethoxypyridin-4-yl)cyclopropylmethanamine is characterized by its cyclopropane ring fused with a pyridine moiety. The presence of methoxy groups at the 3 and 5 positions of the pyridine ring introduces electronic effects that can influence the compound's reactivity and stability. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of heterocyclic compounds, making them valuable in pharmaceutical applications.

The synthesis of 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine involves a multi-step process that typically begins with the preparation of the pyridine derivative. Researchers have explored various methods to optimize the synthesis pathway, including the use of transition metal catalysts and microwave-assisted reactions. These advancements have not only improved the yield but also reduced the reaction time, making the synthesis more efficient for large-scale production.

One of the most exciting developments involving this compound is its application in drug design. The cyclopropane ring is known for its unique strain energy, which can be harnessed to create bioactive molecules with novel pharmacological properties. Recent studies have demonstrated that 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine exhibits promising activity against certain enzymes involved in neurodegenerative diseases. This finding has sparked interest in further exploring its potential as a lead compound for drug development.

In addition to its pharmaceutical applications, 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine has also shown promise in materials science. Its rigid structure and electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its potential as a building block for advanced materials with tailored properties.

The stability and reactivity of 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine under various conditions have been extensively studied. These studies have revealed that the compound exhibits good thermal stability and moderate solubility in common organic solvents. Its reactivity towards nucleophilic substitution reactions has also been explored, providing insights into its potential as an intermediate in organic synthesis.

Recent advances in computational chemistry have enabled researchers to model the electronic structure and reactivity of 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine at a molecular level. These computational studies have provided valuable insights into its electronic properties and have guided experimental efforts to optimize its synthesis and applications.

In conclusion, 1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine (CAS No. 2228509-78-0) is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique structure, combined with recent research findings, positions it as a promising candidate for future innovations in drug design and advanced materials development.

2228509-78-0 (1-(3,5-dimethoxypyridin-4-yl)cyclopropylmethanamine) Related Products

- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)

- 2229323-92-4(1-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)

- 1700103-99-6((2-ethylpyrrolidin-3-yl)methanol, Mixture of diastereomers)

- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)

- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)

- 2171703-25-4(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid)

- 946-89-4(cyclododecanone, oxime)

- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)